

2,5-Dibromo-3,4-dinitrothiophene CAS number 52431-30-8

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Compound of Interest

Compound Name: 2,5-Dibromo-3,4-dinitrothiophene

Cat. No.: B014878

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An In-Depth Technical Guide to **2,5-Dibromo-3,4-dinitrothiophene**: Synthesis, Reactivity, and Applications

Introduction

2,5-Dibromo-3,4-dinitrothiophene, with CAS number 52431-30-8, is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms at the 2 and 5 positions and two electron-withdrawing nitro groups at the 3 and 4 positions, imparts unique reactivity, making it a valuable precursor for a range of advanced materials. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of organic electronics, functional polymers, and pharmaceutical intermediates.

Physicochemical Properties

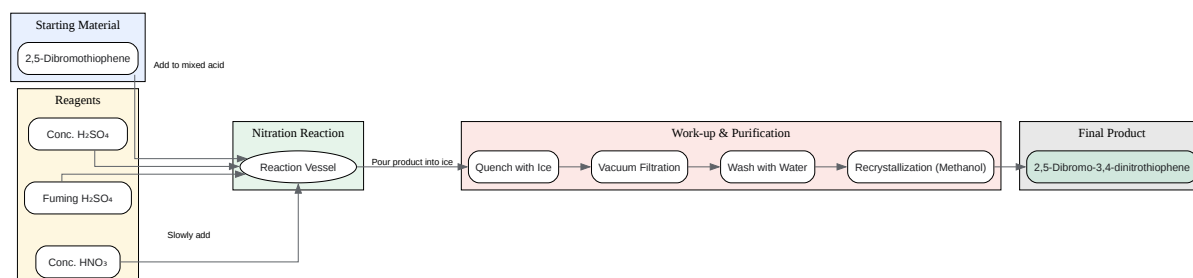
2,5-Dibromo-3,4-dinitrothiophene is a solid at room temperature, typically appearing as a white to light yellow or green powder or crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	52431-30-8	
Molecular Formula	C ₄ Br ₂ N ₂ O ₄ S	
Molecular Weight	331.93 g/mol	
Melting Point	135-140 °C	
Appearance	White to light yellow to green powder/crystal	
Purity	≥ 97%	
InChI Key	AHGHBPBARMANQD-UHFFFAOYSA-N	
SMILES	[O-]c1c(Br)sc(Br)c1=O	

Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

The primary route for the synthesis of **2,5-Dibromo-3,4-dinitrothiophene** is through the nitration of 2,5-dibromothiophene. This electrophilic aromatic substitution reaction is a critical step in introducing the nitro functional groups that are pivotal to the compound's subsequent reactivity.

Synthesis Workflow



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Caption: Synthesis workflow for **2,5-Dibromo-3,4-dinitrothiophene**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **2,5-Dibromo-3,4-dinitrothiophene**.

Step 1: Preparation of the Nitrating Mixture

- In a three-necked flask equipped with a stirrer and cooled in an ice bath, carefully mix 5 mL of concentrated sulfuric acid with 5 mL of fuming sulfuric acid.
- The use of a strong acid mixture is crucial for the protonation of nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.

Step 2: Addition of the Starting Material

- To the cooled and stirring mixed acid, add 1 mL of 2,5-dibromothiophene.
- Maintain the temperature below 20°C and stir for 30 minutes. This pre-mixing ensures the substrate is fully dissolved and ready for nitration.

Step 3: Nitration

- Slowly add 3 mL of concentrated nitric acid to the reaction mixture.
- The reaction is highly exothermic, so it is essential to maintain the temperature below 30°C using an ice bath and to stir the mixture continuously for 5 hours to ensure complete dinitration.

Step 4: Work-up and Purification

- Pour the reaction mixture onto 300 g of crushed ice with stirring until all the ice has melted. This step quenches the reaction and precipitates the solid product.
- Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove any residual acid.
- Recrystallize the crude product from methanol to obtain pure **2,5-Dibromo-3,4-dinitrothiophene**.

Chemical Reactivity and Synthetic Utility

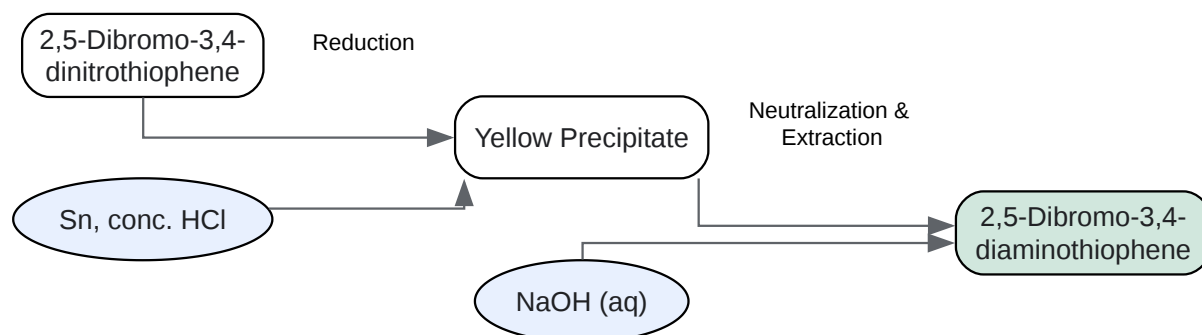
The dual functionalization of **2,5-Dibromo-3,4-dinitrothiophene** provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reduction of Nitro Groups

The two nitro groups can be readily reduced to amino groups, yielding 2,5-dibromo-3,4-diaminothiophene. This diamine is a key intermediate for the synthesis of various heterocyclic systems, such as thienopyrazines and thieno[3,4-b]thiadiazoles, which are of interest in materials science and medicinal chemistry.

A common method for this reduction involves the use of tin metal in the presence of concentrated hydrochloric acid.

Reaction Pathway: Reduction of Nitro Groups



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Caption: Reduction of **2,5-Dibromo-3,4-dinitrothiophene**.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2 and 5

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